molecular formula C16H21FN2O B1443403 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide CAS No. 1291647-45-4

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide

Cat. No.: B1443403
CAS No.: 1291647-45-4
M. Wt: 276.35 g/mol
InChI Key: DWTPTHUKYWHLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide is a synthetic organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a bicyclo[2.2.1]heptane moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine and 2-fluoropyridine-4-carboxylic acid.

    Coupling Reaction: The amine group of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is coupled with the carboxylic acid group of 2-fluoropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Similar bicyclic structure but lacks the pyridine ring and fluorine atom.

    2-fluoropyridine-4-carboxamide: Contains the pyridine ring and fluorine atom but lacks the bicyclic structure

Uniqueness

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide is unique due to its combination of a fluorinated pyridine ring and a bicyclic heptane structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-fluoro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-15(2)11-4-6-16(15,3)12(9-11)19-14(20)10-5-7-18-13(17)8-10/h5,7-8,11-12H,4,6,9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTPTHUKYWHLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=CC(=NC=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.